Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
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Overview
Description
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles known for their stability and versatility in various chemical reactions. This particular compound is characterized by the presence of a sulfamoyl group attached to a dimethylphenyl ring, which is further connected to a thiophene ring substituted with an ethyl ester and a phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetophenone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced by reacting the thiophene derivative with sulfamoyl chloride in the presence of a base like triethylamine.
Esterification: The carboxylic acid group on the thiophene ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the Gewald reaction and automated systems for the addition of reagents and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfonic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used to study the interactions of sulfamoyl-containing compounds with biological systems, providing insights into their potential as therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene and phenyl rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate: Similar structure but with a methyl group instead of a phenyl group.
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylfuran-2-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
Ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is unique due to the combination of its sulfamoyl group and the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or electronic materials.
Properties
IUPAC Name |
ethyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-14(2)10-15(3)12-17/h5-13,22H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKKIFOCQZOKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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